2-(2-Aminoethoxy)-1,1-dimethoxyethane

Descripción general

Descripción

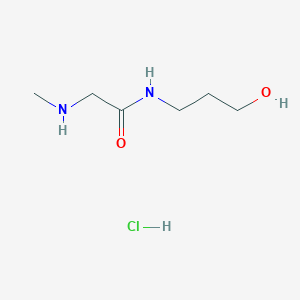

2-(2-Aminoethoxy)ethanol is a combustible, colorless to light yellow, thick liquid with a fishy odor . It is commonly used as a spacer/linker in the synthesis of bioconjugate materials for applications such as drug delivery and protein labeling . It is also used mainly in stripper solutions for applications in electronics, in gas treating to remove carbon dioxide and hydrogen sulfide, and in coolants/lubricants for metal working applications .

Synthesis Analysis

2-(2-Aminoethoxy)ethanol can be synthesized by the catalytic conversion of diethylene glycol with ammonia followed by distillation . A method for synthesizing 2-(2-aminoethoxy)ethanol includes producing 2-(2-phthalimidoethoxy)ethanol by reacting 5-tosyloxy-3-oxapentanol with potassium phthalate and converting the 2-(2-phthalimidoethoxy)ethanol to the 2-(2-aminoethoxy)ethanol by reacting the 2-(2-phthalimidoethoxy)ethanol with hydrazine monohydrate .

Molecular Structure Analysis

The molecular formula of 2-(2-Aminoethoxy)ethanol is C4H11NO2 and its molecular weight is 105.14 g/mol .

Chemical Reactions Analysis

2-(2-Aminoethoxy)ethanol is an organic compound with both amine and alcohol substituents. It neutralizes acids in exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .

Physical And Chemical Properties Analysis

2-(2-Aminoethoxy)ethanol is a colorless liquid with a faint fishlike odor. It is combustible but difficult to ignite. It is water soluble .

Aplicaciones Científicas De Investigación

Electronics Industry: Stripper Solutions

Application Summary: 2-(2-Aminoethoxy)-1,1-dimethoxyethane is utilized in the electronics industry as a primary component in stripper solutions . These solutions are essential for the removal of photoresist or other material layers during the manufacturing of electronic components.

Experimental Procedures: The compound is mixed with other solvents to create a solution that can effectively strip materials without damaging the underlying electronic circuits.

Results: The use of this compound in stripper solutions has been shown to improve the efficiency of the stripping process, leading to cleaner and more reliable electronic components.

Gas Treating: Carbon Dioxide and Hydrogen Sulfide Removal

Application Summary: In the field of gas treating, 2-(2-Aminoethoxy)-1,1-dimethoxyethane is used to remove carbon dioxide (CO2) and hydrogen sulfide (H2S) from natural gas and other industrial gases .

Experimental Procedures: The compound acts as a selective solvent that absorbs these gases during the gas purification process.

Results: The effectiveness of 2-(2-Aminoethoxy)-1,1-dimethoxyethane in removing CO2 and H2S has been confirmed, resulting in cleaner gas streams that meet environmental and safety standards.

Metalworking: Coolants and Lubricants

Application Summary: This chemical serves as an additive in coolants and lubricants for metalworking applications . It helps to reduce friction and dissipate heat during the machining process.

Experimental Procedures: It is blended into the base lubricants to enhance their properties and provide better performance during metal cutting or shaping operations.

Results: The addition of 2-(2-Aminoethoxy)-1,1-dimethoxyethane to metalworking fluids has shown to extend tool life and improve the surface finish of the machined parts.

Crop Protection Products

Application Summary: The compound finds application in the formulation of crop protection products . It acts as a carrier or solvent for active ingredients that protect plants from pests and diseases.

Experimental Procedures: It is formulated with pesticides or herbicides to ensure even distribution and effective delivery to the target sites.

Results: Studies have indicated that the use of 2-(2-Aminoethoxy)-1,1-dimethoxyethane in crop protection leads to more efficient use of the active ingredients and better crop yields.

Surfactants and Colorants

Application Summary: In the production of surfactants and colorants, this compound is used due to its solubility and reactivity properties .

Experimental Procedures: It is involved in chemical reactions that produce surface-active agents or dyes with specific characteristics.

Results: The resultant surfactants and colorants exhibit improved stability and performance, which are critical for their application in various industries.

Aromatics Recovery from Refinery Streams

Application Summary: 2-(2-Aminoethoxy)-1,1-dimethoxyethane is employed as a selective solvent in the recovery of aromatic compounds from refinery streams .

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

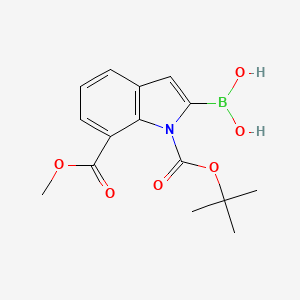

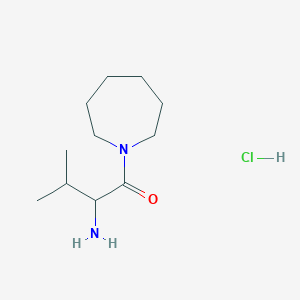

2-(2,2-dimethoxyethoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO3/c1-8-6(9-2)5-10-4-3-7/h6H,3-5,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBEGMMFTEUNTQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(COCCN)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Aminoethoxy)-1,1-dimethoxyethane | |

CAS RN |

1228258-40-9 | |

| Record name | 2-(2-aminoethoxy)-1,1-dimethoxyethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{3-[(chloroacetyl)amino]phenyl}benzamide](/img/structure/B1441871.png)

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole](/img/structure/B1441878.png)

![8-(Benzo[d]oxazol-2-yl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1441879.png)